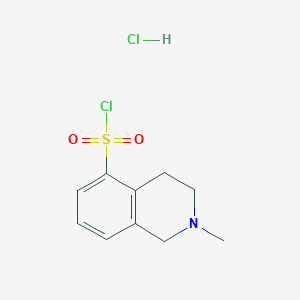

2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride hydrochloride” is a chemical compound with the CAS Number: 1955520-47-4. It has a molecular weight of 282.19 . It is a powder in physical form .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including “2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride hydrochloride”, often involves the Pictet–Spengler cyclization . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The InChI Code of this compound is 1S/C10H12ClNO2S.ClH/c1-12-6-5-9-8(7-12)3-2-4-10(9)15(11,13)14;/h2-4H,5-7H2,1H3;1H . More details about the molecular structure can be found in the referenced papers .Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 282.19 . The storage temperature is -10 degrees .Wissenschaftliche Forschungsanwendungen

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, including related derivatives, have been studied extensively for their therapeutic potentials. These compounds, known as privileged scaffolds, exhibit a range of biological activities. Initially recognized for their neurotoxicity, certain derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been found to possess neuroprotective properties, potentially preventing Parkinsonism in mammals. This class of compounds has demonstrated significant success in drug discovery, particularly in treating cancer and central nervous system disorders. They also show promise against infectious diseases such as malaria, tuberculosis, and HIV-infection, suggesting their broad applicability in developing novel drugs with unique mechanisms of action (Singh & Shah, 2017).

Sulfonamides: Broad Therapeutic Applications

Sulfonamides, characterized by the sulfonamide subunit, are integral to many clinically used drugs spanning various therapeutic categories, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. This review highlights the importance of sulfonamides in the planning and development of bioactive substances, emphasizing their potential in antitumor applications. The versatility of sulfonamides, facilitated by simple synthetic routes leading to a wide variety of derivatives, underscores their continued relevance in medicinal chemistry and drug development (Azevedo-Barbosa et al., 2020).

Potential in Antitumor and Antimicrobial Applications

Sulfonamides have also been reviewed for their patent activity, indicating a strong focus on cancer treatment, particularly through the inhibition of carbonic anhydrase isoforms associated with tumor growth. This suggests a strategic direction in leveraging sulfonamide derivatives for targeted anticancer therapies. Moreover, the review points out the interest in sulfonamides for treating dandruff, highlighting their action against yeast carbonic anhydrases, which may provide a connection to the antimicrobial applications of these compounds (Carta, Scozzafava, & Supuran, 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2S.ClH/c1-12-6-5-9-8(7-12)3-2-4-10(9)15(11,13)14;/h2-4H,5-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRTWIOTCHTXIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=CC=C2S(=O)(=O)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea](/img/structure/B2810233.png)

![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2810236.png)

![6-oxo-N-(pyridin-3-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2810239.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2810240.png)

![3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol](/img/structure/B2810242.png)

![3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)aniline](/img/structure/B2810245.png)

![[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride](/img/no-structure.png)